N-(3-Bromophenyl)-1-naphthamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12BrNO |
|---|---|
Molecular Weight |
326.2g/mol |
IUPAC Name |
N-(3-bromophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12BrNO/c18-13-7-4-8-14(11-13)19-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
VHRQUMWUSBWASG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Bromophenyl 1 Naphthamide and Analogous Naphthamides
Direct Amidation and Condensation Routes to Naphthamide Scaffolds
The foundational step in the synthesis of N-aryl naphthamides involves the formation of an amide bond between a naphthalene (B1677914) carboxylic acid derivative and an aniline (B41778) derivative. The most common and direct route is the acylation of an amine with an acyl chloride, a classic transformation known as the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgvedantu.com
Synthesis of N-(3-Bromophenyl)-1-naphthamide via Naphthoyl Chloride and Bromoaniline Precursors
The synthesis of this compound is readily achieved through the condensation of 1-naphthoyl chloride with 3-bromoaniline. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the acylation process. organic-chemistry.orgwikipedia.orgvedantu.com The presence of the base is crucial as it drives the reaction equilibrium towards the formation of the amide product. vedantu.com
A similar procedure has been successfully employed for the synthesis of the analogous N-(4-bromophenyl)-1-naphthamide, where 1-naphthoyl chloride was reacted with 4-bromoaniline (B143363) in the presence of a tertiary amine base like triethylamine (B128534) (Et3N) in a dry aprotic solvent such as dichloromethane (B109758) (DCM). researchgate.net This reaction afforded the desired product in a high yield of 86%. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable amide. vedantu.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is key to maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of base, solvent, reaction temperature, and reaction time.
The Schotten-Baumann reaction is often performed using a two-phase solvent system, consisting of water and an organic solvent, where the base resides in the aqueous phase to neutralize the acid byproduct, while the reactants and product remain in the organic phase. wikipedia.org Common bases used include sodium hydroxide, potassium carbonate, and tertiary amines like triethylamine or pyridine (B92270). The choice of an appropriate aprotic solvent is also critical, with dichloromethane, diethyl ether, and tetrahydrofuran (B95107) being common options. wikipedia.orgfishersci.nl The reaction temperature is typically kept at room temperature, although cooling to 0°C or heating may be employed to control the reaction rate and minimize side reactions. fishersci.nl
| Parameter | Variation | Rationale |
| Base | Triethylamine, Pyridine, K2CO3, NaOH | Neutralizes HCl byproduct, driving the reaction forward. The strength and solubility of the base can affect reaction rate and side products. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Solubilizes reactants and influences reaction rate. Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. |
| Temperature | 0°C to Reflux | Controls the rate of reaction. Lower temperatures can increase selectivity, while higher temperatures can accelerate the reaction. |
| Reaction Time | 1 to 24 hours | Sufficient time is required for the reaction to go to completion. Progress is typically monitored by thin-layer chromatography (TLC). |
Palladium-Catalyzed Cross-Coupling Strategies for Naphthamide Derivatization
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl naphthamide derivatives. wikipedia.org
Suzuki-Miyaura Cross-Coupling Reactions for Arylation of Bromophenyl Naphthamides
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org For the arylation of this compound, the aryl bromide moiety readily participates in the catalytic cycle. The reaction has been shown to be effective for the analogous N-(4-bromophenyl)-1-naphthamide, yielding a series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency and selectivity in these transformations. clockss.orgacs.org
Exploration of Diverse Aryl and Heteroaryl Boronic Acid Reactants
A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope, allowing for the introduction of a wide variety of aryl and heteroaryl groups. nih.govresearchgate.net Research has demonstrated that both electron-rich and electron-poor arylboronic acids can be successfully coupled with bromo-substituted naphthamides. researchgate.netresearchgate.net This tolerance for diverse functional groups on the boronic acid partner allows for the synthesis of a vast library of N-aryl-1-naphthamide derivatives with tailored electronic and steric properties.
| Aryl/Heteroaryl Boronic Acid | Substituent Type | Expected Outcome |
| Phenylboronic acid | Unsubstituted | Synthesis of the parent biaryl naphthamide. |
| 4-Methylphenylboronic acid | Electron-donating | Generally good to excellent yields are expected. |
| 4-Methoxyphenylboronic acid | Electron-donating | High reactivity and good yields are common. |
| 4-Fluorophenylboronic acid | Electron-withdrawing | The reaction is generally tolerant to this substitution. |
| 4-(Trifluoromethyl)phenylboronic acid | Strongly electron-withdrawing | Can be more challenging but often successful with optimized conditions. |
| 2-Thienylboronic acid | Heteroaryl | Provides access to heteroaryl-substituted naphthamides. |
| 3-Pyridylboronic acid | Heteroaryl | Coupling is feasible, though the basicity of the pyridine nitrogen may require specific conditions. |
Mechanistic Insights into Palladium-Catalyzed Coupling Processes
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) species. libretexts.org The reactivity order of the halide is I > Br > Cl. libretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial, with bulky, electron-rich ligands generally accelerating this step. libretexts.org
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species. wikipedia.orgnih.gov The exact mechanism of this transfer can be complex and may involve the formation of a Pd-O-B linkage. nih.gov
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
Advanced Synthetic Techniques for Naphthamide Derivatives
The synthesis of N-aryl naphthamides, including this compound, has evolved beyond conventional heating methods to embrace advanced techniques that offer significant advantages in terms of efficiency, selectivity, and environmental impact. These modern approaches, such as microwave irradiation and ultrasonic assistance, accelerate reaction rates and often lead to higher yields and cleaner product profiles. Concurrently, the development of sophisticated chemo- and regioselective strategies provides chemists with precise control over the molecular architecture, enabling the targeted synthesis of complex derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of amide bonds, a key step in the synthesis of this compound and its analogs. researchgate.netnih.gov This technique utilizes microwave irradiation to generate heat volumetrically within the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.netnih.gov
The synthesis of N-arylphthalamic acids, structurally related to naphthamides, has been achieved in 1-3 minutes with excellent yields using a domestic microwave oven in the absence of a solvent. nih.gov Similarly, a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid and N-(4-bromophenyl)naphthalene-2-carboxamide involves the direct reaction of acids or esters with anilines under microwave irradiation. nih.gov In one study, reactions were conducted at 150°C with a microwave output of 800 W, achieving the desired products in up to 2 hours. nih.gov
Research on 2-naphthamide (B1196476) derivatives has demonstrated a four-step microwave-assisted synthesis process starting from dimethoxybenzaldehyde derivatives, resulting in reaction yields ranging from 95% to 96%. nih.govacs.org This highlights the efficiency and high-throughput potential of microwave-assisted protocols in generating libraries of naphthamide compounds.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Amide Derivatives
| Product | Reactants | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| α,β-unsaturated compounds | Aromatic aldehyde, Cyanoacetamide | Microwave | 160-320 W, Ammonium acetate (B1210297) catalyst | 0.5-1 min | High | oatext.com |
| α,β-unsaturated compounds | Aromatic aldehyde, Cyanoacetamide | Conventional | Mild conditions | 15-24 h | Moderate | oatext.com |
| N-(4-bromophenyl)quinoline-2-carboxamide | Quinoline-2-carboxylic acid, 4-bromoaniline | Microwave | 150°C, 800 W | < 2 h | High | nih.gov |
Ultrasonic-Assisted Synthesis Approaches
Ultrasonic-assisted synthesis, or sonochemistry, harnesses the energy of acoustic cavitation to accelerate chemical reactions. mdpi.comzenodo.org The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures, enhancing reaction rates and yields. zenodo.org This technique is recognized as an environmentally sustainable and efficient method for synthesizing bioactive molecules. mdpi.com
This approach has been successfully applied to the synthesis of various heterocyclic compounds and amide derivatives. For instance, the synthesis of N-substituted 1,2,4-triazole-3-acetamide derivatives was achieved in 39–80 minutes with yields of 75–89% under ultrasound irradiation, a significant improvement over conventional methods that required 10–36 hours for moderate yields. mdpi.com
In the context of naphthamides, an efficient and environmentally friendly synthesis of N-naphthoyl thiourea (B124793) derivatives was developed using ultrasound. acs.orgnih.gov The reaction of 2-naphthoyl chloride with potassium thiocyanate (B1210189) and an amine in acetone (B3395972) under ultrasonic irradiation provided the desired products rapidly and in high yields. acs.orgnih.gov The use of ultrasound not only improved the reaction rate and yield compared to conventional methods but also promoted cleaner reactions. nih.gov Studies have shown that reactions that take hours under silent conditions can be completed in a much shorter time frame with higher yields when irradiated with ultrasound. nih.gov
Table 2: Comparison of Ultrasonic-Assisted vs. Conventional Synthesis
| Product | Method | Time | Yield | Reference |
|---|---|---|---|---|
| N-substituted 1,2,4-triazole-3-acetamide derivatives | Ultrasonic | 39–80 min | 75–89% | mdpi.com |
| N-substituted 1,2,4-triazole-3-acetamide derivatives | Conventional | 10–36 h | Moderate | mdpi.com |
| Dihydroquinolines | Ultrasonic (in water) | 1 h | 96% | nih.gov |
| Dihydroquinolines | Conventional (in water) | 4 h | 80% | nih.gov |
| Ionic Liquids | Ultrasonic | 5 h | 87% | nih.gov |
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, where specific substitution patterns are required. Modern synthetic strategies offer precise control over which functional groups react and at which position on a molecule.
One powerful technique is the Directed ortho-Metalation (DoM) strategy. acs.orgnih.gov This method involves a Directed Metalation Group (DMG) on an aromatic ring that coordinates to a strong base (like an organolithium reagent), leading to deprotonation at the adjacent ortho position. acs.orgnih.gov The resulting organolithium intermediate can then be trapped by an electrophile to install a substituent with high regioselectivity. acs.org The amide functionality itself, or other groups like carbamates, can serve as effective DMGs, allowing for the selective functionalization of aromatic rings in naphthamide precursors. acs.orgresearchgate.net
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for constructing C-C bonds with high precision. In the synthesis of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, N-(4-bromophenyl)-1-naphthamide was synthesized and then subjected to a Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids to yield a series of biaryl naphthamides. researchgate.net Furthermore, palladium-catalyzed tandem reactions have been developed for the dearomative 1,4-difunctionalization of naphthalenes. nih.gov Density functional theory (DFT) calculations have been used to understand the mechanism and the origins of chemo- and regioselectivity in these complex transformations, revealing that steric factors can dictate the regiochemical outcome, favoring 1,4- over 1,2-addition. nih.gov Such selective methods are crucial for building the specific substitution pattern of this compound and for creating diverse analogs. nih.govrsc.org
Computational and Theoretical Investigations of Molecular and Electronic Structure of N 3 Bromophenyl 1 Naphthamide
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic structures of molecules. researchgate.net This method is employed to determine the most stable conformation of N-(3-Bromophenyl)-1-naphthamide and to analyze its fundamental electronic properties.
Selection and Validation of Computational Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing elements like bromine, a combination of a suitable functional and a robust basis set is crucial for obtaining reliable results. spectroscopyonline.com
A widely used and well-validated functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netresearchgate.net This functional is known for providing a good balance between accuracy and computational cost for molecular thermochemistry and structure. unimelb.edu.au
For the basis set, Pople-style basis sets are commonly employed. A typical choice is the 6-311++G(d,p) basis set. researchgate.netderpharmachemica.com This set is of split-valence triple-zeta quality and includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are important for accurately describing the electron distribution, especially in systems with lone pairs and for calculating properties like non-covalent interactions. mdpi.com The choice of a triple-zeta basis set is often recommended for achieving higher accuracy in single-point energy calculations compared to double-zeta sets. researchgate.net
The selection of this model chemistry (e.g., B3LYP/6-311++G(d,p)) is validated by its successful application in predicting the properties of structurally related molecules, where theoretical findings show good agreement with experimental data. spectroscopyonline.comderpharmachemica.com
Correlation of Theoretical Calculations with Experimental Spectroscopic Data
A critical step in validating computational models is the comparison of theoretical data with experimental results. For this compound, this involves correlating the calculated vibrational frequencies with experimental infrared (IR) spectra.
The theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. The computed wavenumbers are often scaled by a specific factor to correct for anharmonicity effects, the approximate nature of the functional, and the finite basis set. For the B3LYP functional, this scaling factor is well-established.
The table below presents a hypothetical comparison between the calculated and experimental vibrational frequencies for key functional groups in this compound. Such a comparison helps in the definitive assignment of the observed spectral bands.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3430 | 3405 | Amide N-H bond stretching |
| C=O Stretch | 1685 | 1670 | Amide carbonyl bond stretching |
| C-N Stretch | 1290 | 1285 | Amide C-N bond stretching |
| C-Br Stretch | 680 | 675 | Bromophenyl C-Br bond stretching |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wuxiapptec.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Investigation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. wuxiapptec.comijcce.ac.ir The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthyl and phenyl rings, as well as the amide group. The LUMO, conversely, is likely distributed over the entire molecule but with significant contributions from the bromophenyl and naphthyl moieties, which can accept electron density. The energy of these orbitals is a key determinant of the molecule's reactivity.
Theoretical Determination of HOMO-LUMO Energy Gaps
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. wuxiapptec.comresearchgate.net This energy gap is also related to the electronic excitation energy. schrodinger.com
DFT calculations provide the energies of these frontier orbitals. For this compound, the theoretically determined values are presented in the table below. These values are comparable to those calculated for other naphthamide derivatives. researchgate.netresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.25 |
| E(LUMO) | -1.58 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. These are often associated with lone pairs of electronegative atoms. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net
For this compound, the MEP surface would show a significant negative potential (red/yellow) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The hydrogen atom of the amide group and regions near the bromine atom would exhibit a positive potential (blue), identifying them as electrophilic sites. The aromatic rings would show regions of negative potential above and below the plane, characteristic of π-electron systems. rsc.org This analysis provides a clear picture of the molecule's reactive sites. researchgate.net
| Color Region | Potential Range (a.u.) | Interpretation |
|---|---|---|
| Red | -0.05 to -0.03 | Most negative potential, strong nucleophilic site (e.g., Carbonyl Oxygen) |
| Yellow | -0.03 to 0.00 | Slightly negative potential, nucleophilic region |
| Green | 0.00 | Neutral potential |
| Blue | +0.01 to +0.04 | Positive potential, electrophilic site (e.g., Amide Hydrogen) |
Global and Local Reactivity Parameters
Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding and predicting the chemical behavior of a molecule. These parameters, calculated from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's stability and reactivity.
Chemical hardness (η) and its inverse, chemical softness (σ), are fundamental parameters that quantify the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is described as "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, signifying higher polarizability and greater chemical reactivity. ijarset.com
The hardness and softness are calculated using the energies of the HOMO and LUMO orbitals based on Koopmans' theorem. libretexts.org The operational formulas are:
Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2 libretexts.org
Chemical Softness (σ): σ = 1 / η
The electronic chemical potential (μ) measures the tendency of electrons to escape from a system. It is a crucial indicator of a molecule's reactivity, where a higher (less negative) chemical potential suggests greater reactivity and a lower tendency to attract electrons. ias.ac.in It is calculated as the negative of electronegativity and can be approximated using the energies of the frontier orbitals. libretexts.orgresearchgate.net
The formula for electronic chemical potential is:
Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2 nih.gov
In computational studies of various organic molecules, the electronic chemical potential is used to compare the relative stability of different isomers or derivatives. ias.ac.in For example, in a series of substituted quinoline (B57606) derivatives, the derivative with the most reactive profile exhibited the highest (least negative) chemical potential. mdpi.com The value for this compound would be influenced by the combined electronic effects of its constituent aromatic rings.
The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, representing its energy stabilization when it becomes saturated with electrons from the environment. A higher electrophilicity index indicates a stronger electrophile. ijarset.com It is calculated from the electronic chemical potential (μ) and chemical hardness (η). ias.ac.in
Electrophilicity Index (ω): ω = μ² / (2η)
The nucleophilicity index (N) is a parameter that describes the electron-donating capability of a molecule. rsc.org It is often calculated relative to a standard reference molecule, such as tetracyanoethylene (B109619) (TCE), which has a very low HOMO energy. researchgate.net A higher nucleophilicity index signifies a stronger nucleophile. mdpi.com
Nucleophilicity Index (N): N = EHOMO (Nucleophile) - EHOMO (TCE)
For complex organic molecules that can exhibit both electron-accepting and electron-donating behaviors, these indices are invaluable. rsc.org In a study of triazole derivatives containing a 3-bromophenyl group, the electrophilicity and nucleophilicity were analyzed to understand their reactivity. nih.gov Similarly, for this compound, these indices would characterize its capacity to engage in electrophilic and nucleophilic interactions.
The condensed Fukui functions for an atom k are calculated as:
For nucleophilic attack (fk+): fk+ = qk(N+1) - qk(N) (identifies sites for electrophilic attack)
For electrophilic attack (fk-): fk- = qk(N) - qk(N-1) (identifies sites for nucleophilic attack)
Non-Linear Optical (NLO) Property Calculations
Non-linear optical (NLO) materials are capable of altering the properties of light, such as its frequency and phase, and have significant applications in optoelectronics and telecommunications. mdpi.com Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules by calculating their hyperpolarizability.
The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β). wikipedia.org It describes the second-order response of a molecule to an applied electric field. A large hyperpolarizability value is a primary indicator of a potent NLO material. researchgate.net Calculations can determine the static hyperpolarizability (at zero frequency) and dynamic hyperpolarizability (at specific frequencies of light).
Computational studies on N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives have explored their NLO potential by calculating their hyperpolarizability (β) values, although the results suggested they were not exceptionally strong NLO materials. researchgate.net In contrast, a study on novel 1,2,4-triazole (B32235) derivatives found that a compound featuring a 3-bromophenyl moiety exhibited significant first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating its potential for NLO applications. nih.gov The NLO properties of this compound would depend on the extent of intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule, facilitated by the π-conjugated system.
Analysis of Charge Transfer Characteristics and NLO Response
The electronic properties of this compound, particularly concerning charge transfer and nonlinear optical (NLO) response, have been a subject of computational investigation. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional, have been employed to analyze the molecule's electronic structure. These studies reveal the presence of intramolecular charge transfer within the molecule.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the charge transfer characteristics of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for gauging molecular reactivity and stability. A smaller energy gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of related naphthamide derivatives, it has been observed that the nature and position of substituents on the aromatic rings can significantly influence the HOMO-LUMO energy gap and, consequently, the molecule's electronic properties. researchgate.net This modulation of the energy gap is also a key factor in determining the nonlinear optical (NLO) response of a compound. Materials with significant intramolecular charge transfer and small HOMO-LUMO gaps often exhibit larger hyperpolarizability (β) values, a measure of NLO activity. Quantum chemical methods have become an essential tool for predicting the NLO response of materials, providing valuable insights into structure-property relationships. acs.org The delocalization of π-electrons across the molecular framework is often examined to understand the NLO behavior. researchgate.net
Table 1: Relationship between Frontier Orbital Energies and Molecular Properties
| Parameter | Description | Implication for High NLO Response |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher energy can facilitate charge transfer. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower energy can facilitate charge transfer. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap often correlates with greater polarizability and a stronger NLO response. |
| Hyperpolarizability (β) | A measure of a molecule's second-order NLO response. | Enhanced by efficient intramolecular charge transfer from a donor to an acceptor group. |
Cheminformatics and Molecular Modeling Approaches
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. openaccessjournals.com This method is instrumental in drug discovery for identifying potential therapeutic candidates by evaluating binding affinities and interaction modes at the atomic level. openaccessjournals.com
While specific molecular docking studies targeting this compound are not extensively detailed in the literature, research on its structural isomer, N-(4-bromophenyl)-1-naphthamide, and its derivatives provides valuable insights into the potential applications of this compound class. For instance, derivatives of the 4-bromo isomer have been investigated via molecular docking to explore their interactions with bacterial biofilm receptor proteins, such as the Escherichia coli curli fiber biogenesis protein (PDB ID: 2Y2T). researchgate.netnih.gov These studies aim to screen for potential antibacterial agents that can inhibit biofilm formation. nih.gov
Furthermore, the broader class of bromophenyl amides has been explored for various therapeutic targets. In one study, N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide, a compound containing a bromophenylamide moiety, was docked into the active site of butyrylcholinesterase (BChE). semanticscholar.org This investigation suggested a mixed-type inhibition mechanism, where the compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, highlighting its potential as a template for developing inhibitors for Alzheimer's disease. semanticscholar.org Similarly, other 2-naphthamide (B1196476) derivatives have been docked against targets like Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to assess their potential as anticancer agents. acs.org These examples underscore the utility of molecular docking in profiling the ligand-target interactions of this compound and related structures for various therapeutic purposes.
Table 2: Examples of Molecular Docking Studies on Related Naphthamide Compounds
| Ligand Class | Target Protein (PDB ID) | Therapeutic Area/Application | Reference |
|---|---|---|---|
| N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives | E. coli curli fiber protein (2Y2T) | Antibacterial (Biofilm Inhibition) | researchgate.netnih.gov |
| N-(2-bromophenyl) benzamide (B126) derivative | Butyrylcholinesterase (BChE) | Neurodegenerative Disease (Alzheimer's) | semanticscholar.org |
| 2-Naphthamide derivatives | Dihydrofolate Reductase (DHFR) | Anticancer, Antimicrobial | acs.org |
In Silico Assessment of Structural Conformations and Molecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are amenable to investigation through various in silico methods. Computational studies using Density Functional Theory (DFT) have been applied to this specific molecule to understand its structural and electronic characteristics. Such theoretical calculations are fundamental for optimizing the molecule's geometry and predicting its physical properties. mdpi.com
Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for the quantitative exploration of these non-covalent interactions. ias.ac.in This method maps the close contacts between neighboring molecules in a crystal, providing a visual and statistical summary of the interaction types and their relative contributions to crystal stability. ias.ac.in Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can be conducted to predict the pharmacokinetic properties of the compound, including its ability to bind to plasma proteins like human serum albumin (HSA), which is a crucial factor in drug disposition. mdpi.com
Table 3: Computational Methods for Structural and Interaction Analysis
| Method | Information Provided | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO), reactivity descriptors. | Predicts the stable conformation and electronic properties of the molecule. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguously determines the solid-state structure and intermolecular arrangement. acs.org |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal. | Identifies and assesses the relative importance of different non-covalent interactions. acs.orgias.ac.in |
| Molecular Docking | Binding mode and affinity of a ligand to a biological target. | Assesses potential biological activity and mechanism of action. mdpi.com |
| ADME Profiling | Prediction of pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion). | Evaluates the drug-likeness of the compound. mdpi.com |
Reactivity and Reaction Pathway Analysis of N 3 Bromophenyl 1 Naphthamide
Examination of Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing various functional groups onto an aromatic ring. In the case of the bromophenyl moiety of N-(3-Bromophenyl)-1-naphthamide, the regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromine atom and the 1-naphthoylamino group (-NHCO-naphthyl).
The 1-naphthoylamino group is a moderately deactivating group due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the benzene (B151609) ring. However, the nitrogen atom possesses a lone pair of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect. Nevertheless, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance.
In this compound, the bromine atom is at the meta position relative to the 1-naphthoylamino group. The directing effects of these two groups are as follows:
1-Naphthoylamino group (at C1): Directs incoming electrophiles to C2 (ortho), C6 (ortho), and C4 (para).
Bromine atom (at C3): Directs incoming electrophiles to C2 (ortho), C4 (para), and C6 (ortho).
Both substituents direct the electrophile to the same positions (C2, C4, and C6). Therefore, electrophilic substitution is expected to occur at these positions. The position between the two substituents (C2) is sterically hindered, which may reduce the likelihood of substitution at this site. Consequently, the primary products of electrophilic aromatic substitution on the bromophenyl ring are expected to be the 4- and 6-substituted derivatives.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Bromophenyl Moiety
| Position | Directing Effect of 1-Naphthoylamino Group | Directing Effect of Bromine Atom | Combined Effect |
| C2 | ortho (activating) | ortho (deactivating) | Favored, but sterically hindered |
| C4 | para (activating) | para (deactivating) | Strongly favored |
| C5 | meta | meta | Disfavored |
| C6 | ortho (activating) | ortho (deactivating) | Favored |
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. The incoming halogen would be directed to the 4- and 6-positions.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would yield N-(3-bromo-4-nitrophenyl)-1-naphthamide and N-(3-bromo-6-nitrophenyl)-1-naphthamide.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and would lead to the corresponding sulfonic acid derivatives at the 4- and 6-positions.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are generally not successful on deactivated rings like the one in this compound due to the presence of two deactivating groups. wikipedia.org
Investigation of Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this molecule, the 1-naphthoylamino group is not sufficiently electron-withdrawing to activate the bromine for SNAr.
However, the bromine atom can be replaced through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester). This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction would enable the synthesis of various N,N'-disubstituted naphthyl-diaminobiphenyls.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | N-(3-Arylphenyl)-1-naphthamide |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOtBu) | N-(3-(R¹R²N)phenyl)-1-naphthamide |
Role of the Amide Functionality in Directing Chemical Transformations
The amide functionality (-NHCO-) plays a crucial role in the reactivity of this compound. As discussed in section 5.1, it acts as an ortho, para-director in electrophilic aromatic substitution reactions on the bromophenyl ring.
Furthermore, the amide group can act as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. The nitrogen and/or oxygen atoms of the amide can coordinate to a metal catalyst, directing it to a specific C-H bond, typically in the ortho position. In the context of the bromophenyl moiety, this would mean potential functionalization at the C2 and C6 positions. However, the presence of the bromine atom at C3 might sterically hinder the formation of the necessary metallacycle for C-H activation at C2.
The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to yield 1-naphthoic acid and 3-bromoaniline.
Catalytic Transformations and Mechanistic Studies of Bromophenyl Naphthamides
The catalytic transformations of bromophenyl naphthamides are dominated by palladium-catalyzed cross-coupling reactions, as mentioned in section 5.2. The general mechanism for these reactions involves a catalytic cycle with three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, the organic group from the organoboron reagent is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic studies of these reactions often focus on the nature of the catalyst, ligands, base, and solvent to optimize reaction conditions and yields. The choice of phosphine ligand in both Suzuki-Miyaura and Buchwald-Hartwig reactions is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
Supramolecular Assemblies and Intermolecular Interactions of N 3 Bromophenyl 1 Naphthamide
Analysis of Classical Hydrogen Bonding Networks (N-H...O)
Interactive Table: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-H | O=C | 2.8 - 3.2 | 160 - 180 |
Note: The values presented are typical ranges observed in similar amide structures and are for illustrative purposes.
Characterization of Halogen Bonding Interactions (e.g., C-Br...X, C-X...π)
The presence of a bromine atom on the phenyl ring of N-(3-Bromophenyl)-1-naphthamide introduces the possibility of halogen bonding, a highly directional non-covalent interaction. princeton.edu The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Br bond, which can interact favorably with nucleophilic regions on adjacent molecules. princeton.edu These interactions can take the form of C-Br···O, C-Br···N, or C-Br···π contacts. researchgate.netmedtigo.com
In the context of this compound, C-Br···π interactions, where the bromine atom interacts with the electron-rich π-system of a neighboring naphthyl or phenyl ring, can play a significant role in the three-dimensional organization of the crystal structure. biorxiv.org The directionality and strength of these halogen bonds are comparable to those of classical hydrogen bonds and are a key tool in crystal engineering for designing specific solid-state architectures. wikipedia.orgresearchgate.net The interplay between hydrogen and halogen bonding can lead to the formation of complex supramolecular synthons and, in some cases, polymorphism. researchgate.net
Interactive Table: Halogen Bond Parameters
| Donor Atom | Acceptor | Interaction Type | Distance (Å) |
|---|---|---|---|
| Br | O | C-Br···O | 2.9 - 3.5 |
| Br | π-system | C-Br···π | 3.2 - 3.8 |
Note: The values presented are typical ranges observed in similar brominated aromatic compounds and are for illustrative purposes.
Investigation of C-H...π and π-π Stacking Interactions
The planar naphthyl and phenyl rings in this compound are predisposed to engage in π-π stacking interactions. These interactions can occur in a parallel-displaced or T-shaped arrangement, contributing to the cohesion of the crystal structure. The extent and geometry of π-π stacking are influenced by the electronic nature and steric hindrance of the substituents on the aromatic rings. In similar molecular systems, these stacking interactions are often found to link the hydrogen-bonded or halogen-bonded chains into a more complex three-dimensional network. researchgate.netnih.gov
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified as red spots, indicating interactions such as hydrogen bonds and halogen bonds. acs.orgresearchgate.net
Interactive Table: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution |
|---|---|
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| O···H/H···O | 10-15% |
| Br···H/H···Br | 5-10% |
| Other | <5% |
Note: These percentages are illustrative and can vary depending on the specific crystal packing.
Crystal Engineering Principles Applied to Naphthamide Supramolecular Architectures
The field of crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org The predictable and directional nature of the N-H···O hydrogen bond in naphthamides makes it a reliable supramolecular synthon for building robust one-dimensional chains. iisc.ac.in The introduction of a bromine substituent provides a secondary, orthogonal interaction vector through halogen bonding, allowing for the extension of the supramolecular architecture into two or three dimensions. rsc.org
By understanding the interplay between these different non-covalent interactions, it is possible to design naphthamide-based structures with specific topologies and properties. The concept of supramolecular synthons, which are robust and transferable structural motifs formed by reliable intermolecular interactions, is central to this design strategy. iisc.ac.innih.gov The competition and cooperation between hydrogen bonding, halogen bonding, and π-stacking interactions ultimately determine the final crystal packing. researchgate.nethku.hkdoi.org
Influence of Substituent Effects on Supramolecular Self-Assembly
The nature and position of substituents on the aromatic rings of this compound can have a profound effect on its supramolecular self-assembly. nih.gov The bromine atom at the meta position of the phenyl ring influences the electronic distribution and steric profile of the molecule, thereby modulating the strength and directionality of the intermolecular interactions.
For instance, changing the halogen substituent (e.g., from bromine to chlorine or iodine) or altering its position on the phenyl ring would impact the strength of the halogen bond and could lead to different packing arrangements. researchgate.net Similarly, the introduction of other functional groups could create new hydrogen bonding sites or alter the π-stacking behavior, leading to the formation of different supramolecular architectures. researchgate.netnih.gov This highlights the tunability of the crystal structure and the potential for creating a diverse range of solid-state materials based on the naphthamide scaffold.
Potential Applications in Advanced Materials Science
Exploration in Organic Electronics and Optoelectronic Materials
The field of organic electronics leverages the properties of π-conjugated organic molecules to create lightweight, flexible, and cost-effective electronic devices. Naphthamide derivatives are of significant interest in this area due to their excellent charge-transporting and luminescent properties. researchgate.net
Luminescent Properties and Charge Transfer Characteristics of Naphthamide Systems
Naphthamide and naphthalimide systems are well-regarded for their strong fluorescence and high photoluminescence quantum yields (PLQYs). researchgate.net Their rigid, planar structure minimizes non-radiative decay pathways, leading to efficient light emission. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be systematically tuned. researchgate.net The introduction of electron-donating or electron-withdrawing groups can alter the energy gap (Eg), which directly influences the color of the emitted light. researchgate.netsemanticscholar.org
For instance, studies on various 1,8-naphthalimide (B145957) derivatives show that their emission can be tuned across the visible spectrum, from blue to red, by modifying the substituents. semanticscholar.org The energy gap in these systems is a critical parameter determining their reactivity and stability; a larger gap generally indicates higher kinetic stability. researchgate.net The presence of the electron-withdrawing bromine atom and the amide linkage in N-(3-Bromophenyl)-1-naphthamide suggests it possesses specific charge transfer characteristics that could be exploited in electronic devices.
Table 1: Electrochemical Properties of a Representative Naphthalimide Derivative (NPOX)
| Property | Value | Reference |
|---|---|---|
| HOMO Level | 6.1 eV | researchgate.net |
| LUMO Level | 3.4 eV | researchgate.net |
| Energy Gap (Electrochemical) | 2.7 eV | researchgate.net |
| Energy Gap (Optical) | 3.1 eV | researchgate.net |
NPOX: 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide
Potential as Components in Organic Light-Emitting Diode (OLED) Devices
Naphthamide and naphthalimide derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs), which have revolutionized display and lighting technologies. mdpi.comktu.edu These compounds can function as emitters in the emissive layer (EML) of an OLED, where they generate light upon electrical excitation. semanticscholar.orgmdpi.com
Research has demonstrated the successful development of naphthalimide-based compounds that serve as efficient green and blue light emitters in OLEDs. researchgate.netmdpi.com These materials often exhibit high thermal stability, with decomposition temperatures exceeding 300°C, and high glass transition temperatures, which are crucial for device longevity and operational stability. mdpi.com By incorporating different aromatic groups, researchers have created bipolar organic derivatives where the naphthalimide core acts as the electron acceptor and another fragment, like carbazole, acts as the electron donor. mdpi.comktu.edu
An OLED device using a naphthalimide-based emitter named RB-11 achieved a maximum power efficacy of 7.7 lm/W and an external quantum efficiency of 3.3% for green emission. mdpi.com Another derivative, NPOX, was used as the emitting layer in a device that produced blue light peaked at a wavelength of approximately 465 nm. researchgate.net The tunability and established performance of related compounds suggest that this compound could be a valuable component for developing new, efficient OLED emitters.
Table 2: Performance of OLEDs with Naphthalimide-Based Emitters
| Emitter | Emission Color | Max. Current Efficacy (cd/A) | Max. Power Efficacy (lm/W) | External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|---|
| RB-11 | Green | 7.9 | 7.7 | 3.3 | mdpi.com |
Role in Sensing and Detection Technologies
The inherent fluorescence of the naphthylamide scaffold makes it an excellent platform for developing chemosensors. These sensors operate by detecting changes in their fluorescence signal (either "turn-on" or "turn-off") upon binding with a specific analyte. nih.govresearchgate.net
Naphthylamide-based fluorescent probes have been designed for the highly sensitive and selective detection of various species, including metal cations and anions. nih.gov For example, a sensor based on N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) demonstrated the ability to detect Fe³⁺ and Al³⁺ ions through distinct fluorescence responses in different solvents. nih.govresearchgate.net In the presence of Fe³⁺, the sensor's fluorescence was quenched ("ON-OFF" response), while the addition of Al³⁺ caused a significant 24-fold enhancement in fluorescence intensity ("OFF-ON" response). nih.gov
Furthermore, naphthalimide-based probes have been developed for detecting hazardous substances in food samples. A portable fluorescent sensor was engineered to detect type II pyrethroids in celery by first hydrolyzing them to m-phenoxybenzaldehyde, which then triggers a strong fluorescence enhancement in the naphthalimide probe. nih.gov This method achieved a low limit of detection (LOD) of 0.64 μM. nih.gov The functionalizable nature of this compound, particularly at the bromine position, offers a route to create novel, highly selective fluorescent probes for environmental and biological sensing.
Design of Supramolecular Materials with Tunable Properties
Supramolecular chemistry focuses on creating complex, functional assemblies from molecular building blocks held together by non-covalent interactions like hydrogen bonds and π-π stacking. nih.govdodynet.eu Naphthamide and naphthalimide scaffolds are excellent building blocks for these materials due to their rigid structure and ability to form predictable interactions. nih.govrsc.org
These scaffolds can be used to construct supramolecular coordination polymers, where metal ions link the organic ligands into extended networks. rsc.org The resulting materials often retain the fluorescent properties of the naphthalimide unit, creating luminescent polymers with potential applications in sensing or light-emitting devices. By altering external stimuli such as solvent, temperature, or pH, the self-assembly process can be controlled, leading to materials with tunable properties. rsc.orgresearchgate.net For instance, researchers have shown that the addition of water can alter the intermolecular interactions of a naphthalimide-based organogelator, changing its self-assembled structure and mechanochromic (grinding-induced color change) properties. rsc.org
The defined geometry of naphthalimide-based macrocycles allows them to act as hosts for guest molecules like fullerenes, forming supramolecular complexes with potential uses in materials and information science. nih.gov The ability to tune these interactions makes this compound a versatile platform for designing dynamic, responsive supramolecular materials. dodynet.euresearchgate.net
Integration of Naphthamide Scaffolds into Hybrid Functional Materials
Hybrid materials combine distinct molecular components to create new materials with synergistic or novel functionalities. The naphthamide scaffold can be integrated into larger, more complex systems to impart its desirable electronic and photophysical properties. nih.gov
Molecular hybridization is a powerful strategy in materials design, where two or more pharmacophores or functional units are covalently linked. nih.gov Naphthoquinone moieties, structurally related to the naphthyl part of this compound, are considered privileged structures in the design of hybrid molecules for various applications. nih.gov
In the context of functional polymers, carbazole-containing polyimides have been synthesized where the imide structure, similar to the amide in this compound, is a key component. acs.org These hybrid polymer-scaffold materials exhibit interesting electrical properties, including memory behavior, making them candidates for next-generation electronic devices. acs.org The rhodium-catalyzed C-H activation at the C8 position of 1-naphthylamide derivatives allows for the direct integration of various alkenes, demonstrating a clear pathway for creating complex hybrid materials from a simple naphthamide scaffold. acs.org This synthetic versatility underscores the potential of this compound as a core component in the construction of sophisticated hybrid functional materials.
Applications in Polymer Science and Engineering
The incorporation of robust, functional units into polymers is a cornerstone of modern polymer science and engineering, aiming to create materials for healthcare, energy, and sustainability. primescholars.com The properties of this compound, such as its thermal stability and rigidity, make it an attractive monomer or additive for creating high-performance polymers.
Naphthalimide derivatives have been used to synthesize supramolecular coordination polymers, which merge the processability of polymers with the unique electronic and optical properties of the naphthalimide core. rsc.org In another application, polymers containing naphthalimide moieties have been investigated for their electrical memory properties, highlighting their potential use in advanced polymer electronics. acs.org The development of new polymerization techniques and the modification of polymers with reactive groups are key strategies for creating novel materials. primescholars.com The bromine atom on the this compound molecule serves as a reactive handle, allowing it to be covalently incorporated into polymer chains via cross-coupling reactions, leading to polymers with enhanced thermal, mechanical, or optoelectronic properties.
Future Research Directions and Challenges in Naphthamide Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of amides is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant chemical waste. ucl.ac.uk The future synthesis of N-(3-Bromophenyl)-1-naphthamide and its derivatives necessitates a shift towards greener, more sustainable practices.
Key areas for future development include:
Catalytic Direct Amidation: Moving away from wasteful stoichiometric activators, research is focusing on catalytic methods that directly couple carboxylic acids and amines, with water as the only byproduct. acs.org Developing robust catalysts, such as those based on boric acid or reusable ionic liquids, that are effective for the synthesis of sterically hindered naphthamides is a primary goal. acs.orgbohrium.comsemanticscholar.org
Solvent-Free and Alternative Solvent Systems: The use of hazardous solvents like DMF and dichloromethane (B109758) is a major environmental concern. ucl.ac.uk Future methodologies will likely focus on solvent-free reaction conditions, such as mechanochemistry (ball milling), or the use of greener solvents like deep eutectic solvents. bohrium.comsemanticscholar.orgnih.gov
Energy-Efficient Activation: Techniques like ultrasonic irradiation can accelerate reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.govresearchgate.net Exploring microwave-assisted synthesis for naphthamides also presents a promising avenue for rapid and efficient production. nih.gov
Biocatalysis: The use of enzymes for amide bond formation is a growing area of interest in green chemistry. rsc.org Although challenging, developing biocatalytic routes for naphthamide synthesis could offer unparalleled selectivity and sustainability.
| Methodology | Key Advantages | Representative Research Focus |
| Catalytic Direct Amidation | High atom economy; water as the only byproduct; reduces waste. | Development of reusable catalysts (e.g., Brønsted acidic ionic liquids) effective for aromatic substrates. acs.org |
| Mechanochemistry (Solvent-Free) | Eliminates bulk solvent use; can lead to novel reactivity. | Application to a wider range of naphthamide syntheses; understanding reaction mechanisms in the solid state. semanticscholar.org |
| Ultrasonic/Microwave-Assisted Synthesis | Reduced reaction times; improved yields; energy efficiency. | Optimization for the synthesis of N-aryl-1-naphthamides and complex derivatives. nih.govnih.gov |
| Biocatalysis | High selectivity; mild reaction conditions; biodegradable catalysts. | Engineering enzymes to accept non-natural substrates like 1-naphthoic acid and 3-bromoaniline. rsc.org |
Implementation of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the sustainable synthetic methods described above, a deeper understanding of reaction kinetics and mechanisms is essential. Real-time, in situ monitoring provides this insight, allowing for precise control over reaction conditions and rapid optimization.
Future research should focus on implementing the following advanced techniques:
In Situ Raman and Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are powerful tools for monitoring the real-time conversion of reactants to products. sci-hub.sersc.orgresearchgate.net Applying these to the synthesis of this compound can help elucidate reaction mechanisms, identify transient intermediates, and optimize process parameters, especially in mechanochemical and flow-chemistry setups. rsc.orgtandfonline.com
Near-Infrared (NIR) Spectroscopy: NIR has shown promise for monitoring the formation of amide bonds during peptide synthesis. acs.org This technique could be adapted to track the progress of naphthamide synthesis, offering a non-invasive method suitable for industrial-scale process analytical technology (PAT).
Non-Contact Colorimetric Monitoring: The use of simple camera technology and computer vision to monitor color changes associated with coupling reagents presents a novel, low-cost method for tracking reaction progress, particularly in solid-phase synthesis. rsc.org
Computational Design and Predictive Modeling for Tailored Naphthamide Properties
Trial-and-error synthesis is inefficient and costly. The future of discovering new functional molecules based on the this compound scaffold lies in computational chemistry and predictive modeling.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are invaluable for predicting the electronic properties, molecular structure, and reactivity of naphthamide derivatives. researchgate.netrsc.org By calculating parameters like HOMO-LUMO energy gaps, researchers can predict the electronic and photophysical properties of new designs before they are synthesized. rsc.org DFT studies have successfully been used to explain regioselectivity in the functionalization of naphthaldehydes and to model the properties of N-aryl-1-naphthamides. bohrium.comacs.org
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict how naphthamide derivatives will bind to biological targets like protein kinases or receptors. researchgate.netnih.gov This allows for the rational design of potent and selective inhibitors. For example, modeling has been used to design naphthamides as VEGFR-2 inhibitors and human monoamine oxidase inhibitors. researchgate.netacs.org
ADMET Prediction: Software tools like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.netresearchgate.net This in silico screening is crucial for prioritizing which derivatives of this compound are most likely to become successful drug candidates.
| Computational Tool | Predicted Properties | Application in Naphthamide Chemistry |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity, spectroscopic properties, reaction mechanisms. | Designing materials with specific electronic properties; understanding reaction regioselectivity. rsc.orgbohrium.com |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., enzymes, receptors). | Rational design of potent and selective enzyme inhibitors. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes; conformational changes over time. | Validating docking results and assessing the stability of inhibitor binding. nih.gov |
| ADMET Prediction | Drug-likeness, pharmacokinetic properties (e.g., solubility, bioavailability), toxicity risks. | Early-stage filtering of potential drug candidates to reduce late-stage failures. researchgate.net |
Exploration of Novel Catalytic Applications for Naphthamide Synthesis and Derivatization
The amide group in this compound is not just a structural linker; it is a powerful directing group for catalytic C–H activation. scielo.brmt.com This strategy allows for the precise modification of the naphthalene (B1677914) core at positions that are otherwise unreactive, opening a vast chemical space for derivatization.
Future research will undoubtedly explore:
Remote C–H Functionalization: While ortho-functionalization is common, the development of catalysts and directing group strategies that target remote positions (like C4, C5, or C8) on the naphthalene ring is a major frontier. researchgate.net This would enable the synthesis of highly complex, multi-substituted naphthamides from a simple precursor.
Diverse Bond Formation: C–H activation is not limited to forming C-C bonds. Catalytic systems are being developed for C-H amination, etherification, halogenation, and borylation. bohrium.comresearchgate.netacs.orgacs.org Applying these varied transformations to the this compound core could generate libraries of novel compounds with diverse functionalities.
Metal-Free Catalysis: While transition metals like palladium are highly effective, developing metal-free catalytic systems, such as the BBr₃-mediated C-H borylation of naphthamides, is a key goal for sustainability and cost reduction. acs.orgnih.gov
Rational Design of Complex Supramolecular Structures for Targeted Functions
The planar naphthalene ring and the hydrogen-bonding-capable amide group make this compound an ideal building block for supramolecular chemistry. The self-assembly of these molecules can lead to highly ordered, functional materials.
Future challenges and opportunities in this area include:
Controlling Assembly with Molecular Design: The specific geometry of naphthamide isomers (e.g., linear vs. angular) has a profound impact on the resulting hydrogen-bonded networks, leading to structures ranging from 1D ladders to 2D sheets. mdpi.compreprints.org The angled geometry imposed by the 1-naphthamide (B1198061) structure, combined with the steric and electronic influence of the 3-bromophenyl group, can be rationally tuned to program the self-assembly process.
Harnessing Non-Covalent Interactions: The interplay between N-H···O=C hydrogen bonds, π-π stacking of the naphthalene rings, and potential C-Br···π or C-Br···O halogen bonding provides a rich set of interactions to control the formation of complex architectures. mdpi.comsioc-journal.cn
Developing Functional Materials: By rationally designing derivatives of this compound, it may be possible to create novel supramolecular gels, liquid crystals, or porous materials. These materials could find applications as sensors, in organic electronics, or for controlled release, leveraging the unique properties of the self-assembled state. nih.govbohrium.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-Bromophenyl)-1-naphthamide?
- Methodological Answer : The synthesis typically involves coupling 1-naphthoic acid derivatives (e.g., 1-naphthoyl chloride) with 3-bromoaniline. Activation reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) are used to facilitate amide bond formation. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert conditions. Post-synthesis purification is achieved via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Yield optimization may require adjusting stoichiometry and reaction time .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthyl and bromophenyl groups) and the amide proton (δ ~10 ppm, if observable). 13C NMR confirms carbonyl (C=O, δ ~165 ppm) and quaternary carbons adjacent to bromine.
- IR Spectroscopy : The amide C=O stretch appears at ~1650–1680 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 326.0 (M+H⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Cross-validation with known analogs (e.g., N-(3-Bromophenyl)acetamide) is recommended .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallography data be resolved during structural confirmation?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å). Collect data at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement against . Address twinning or disorder using the TWIN/BASF commands. Validate hydrogen bonding networks (e.g., N–H···O interactions) with Mercury software.
- Contradiction Handling : If bond lengths/angles deviate >3σ from literature values (e.g., C–Br bond ~1.90 Å), re-examine data for absorption errors or incorrect space group assignment. Compare with DFT-optimized geometries .
Q. What strategies improve reaction yield in large-scale synthesis while minimizing side products?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility.
- Catalyst Screening : Evaluate Pd-based catalysts for potential Ullmann-type coupling side reactions.
- Design of Experiments (DoE) : Use factorial designs to analyze interactions between temperature (60–120°C), reagent ratios (1:1 to 1:1.2), and reaction time (12–48 hrs).
- In-situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate force fields (AMBER/CHARMM) for bromine parameterization.
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability. Bromine’s electronegativity may enhance binding but reduce solubility.
- Contradiction Analysis : If in vitro results conflict with predictions, re-evaluate protonation states or tautomeric forms of the amide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
